N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a piperidinyl diazenyl group.
Preparation Methods
The synthesis of N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with piperidine. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage . Industrial production methods may involve the use of automated reactors to ensure precise control over reaction parameters, thereby enhancing yield and purity.
Chemical Reactions Analysis
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: It is studied for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its stable diazenyl group.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect, halting the proliferation of bacteria.
Comparison with Similar Compounds
N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. . Similar compounds include:
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
These compounds are widely used in medicinal chemistry for their antibacterial properties, but the presence of different substituents can significantly alter their activity and specificity.
Properties
CAS No. |
50355-03-8 |
---|---|
Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
N,N,2-trimethyl-5-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-12-7-8-13(11-14(12)21(19,20)17(2)3)15-16-18-9-5-4-6-10-18/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
YSMBXCMVXUIYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN2CCCCC2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.